molecular formula C14H21N3O2 B5541077 N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine

N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine

Cat. No.: B5541077
M. Wt: 263.34 g/mol
InChI Key: BCGVHFBEYZVGQE-RVDMUPIBSA-N
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Description

N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, with promising results in preclinical trials.

Scientific Research Applications

Novel Compound Synthesis and Evaluation

  • Synthesis of Polyamides with Bioactive Moieties : Research has been conducted on the synthesis of polyamides containing bioactive moieties such as theophylline and thymine, utilizing derivatives of piperazine. These polyamides demonstrate unique properties, including solubility in specific solvents and potential for diverse biological applications (Hattori & Kinoshita, 1979) (Hattori & Kinoshita, 1979).

  • Antioxidant Activity of Piperazine Derivatives : A study synthesized and evaluated the antioxidant activity of aryl/aralkyl substituted piperazine derivatives. The presence of a hydroxyl group in the structure was found essential for antioxidant properties, highlighting the design considerations for antioxidant compounds (Andonova et al., 2014) (Andonova et al., 2014).

Material Science Applications

  • Recovery of Nano-Structured Ceria (CeO2) : A study explored the use of benzoxazine dimers, including derivatives similar to N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine, as novel ligands for rare earth metal ion cerium(III) ion. This complexation facilitated the novel recovery of nano-structured ceria (CeO2) via thermal decomposition, showcasing an innovative application in materials science (Veranitisagul et al., 2011) (Veranitisagul et al., 2011).

Chemical Reaction Studies

  • Vibrational Assignments in Polymer Chemistry : The vibrational properties of compounds like N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model for studying reactions of benzoxazine monomers, were analyzed to understand polymer chemistry better. This research contributes to the fundamental understanding of the chemical reactions involved in the polymerization process (Dunkers & Ishida, 1995) (Dunkers & Ishida, 1995).

Cardioprotective Agents

  • Cardiotropic Activity of Cyclic Compounds : A study synthesized a new group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, showing significant antiarrhythmic activity. This research highlights the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Mokrov et al., 2019) (Mokrov et al., 2019).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the context in which they’re used. For instance, some benzylidene-based compounds have been studied for their inhibitory effects on certain enzymes .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and how they’re used. It’s important to refer to the relevant safety data sheets and handle all chemicals with appropriate care .

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16-6-8-17(9-7-16)15-11-12-4-5-13(18-2)14(10-12)19-3/h4-5,10-11H,6-9H2,1-3H3/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGVHFBEYZVGQE-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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